2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide (Molecular Formula: C14H12N4O2S, MW: 300.34 g/mol) is a synthetic hybrid molecule belonging to the quinoxalinone-thiazole acetamide class. Its structure combines a 3-methylquinoxalin-2(1H)-one core with a thiazol-2-yl acetamide side chain.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
Cat. No. B10980173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3
InChIInChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19)
InChIKeyIXNKQNMJRRWSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide for Targeted Research: A Structural and Pharmacological Baseline


2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide (Molecular Formula: C14H12N4O2S, MW: 300.34 g/mol) is a synthetic hybrid molecule belonging to the quinoxalinone-thiazole acetamide class . Its structure combines a 3-methylquinoxalin-2(1H)-one core with a thiazol-2-yl acetamide side chain. While direct pharmacological data on this precise compound is scarce in the primary literature, its core scaffold is a subject of active investigation. For instance, derivatives based on the 3-methyl-2-oxoquinoxaline core have recently been profiled as VEGFR-2 kinase inhibitors, with some compounds demonstrating nanomolar potency [1]. This establishes the scaffold's relevance in kinase-targeted drug discovery, making this specific derivative a candidate for comparative selectivity profiling or as a synthetic intermediate for more complex architectures.

Why 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide Cannot Be Simply Substituted by In-Class Analogs


In the quinoxalinone-thiazole class, minor structural modifications lead to profound shifts in target affinity, selectivity, and ADMET profiles, making generic substitution highly unreliable. The specific substitution pattern on the thiazole ring is critical. For example, in a related series of 3-methylquinoxalin-2-one-based VEGFR-2 inhibitors, the nature of the acetamide substituent dramatically affected cytotoxicity; compound 10 showed an IC50 of 0.803 µM against HL-60 cells, while another derivative in the same study displayed significantly different activity, despite sharing the core scaffold [1]. The target compound, bearing an unsubstituted thiazol-2-yl acetamide, differs from the more potent dimethyl-thiazole or benzothiazole analogs. The absence of substituents on the thiazole ring alters its hydrogen-bonding donor/acceptor capacity and steric bulk, which directly influences binding pocket compatibility and metabolic stability. Therefore, data generated on substituted analogs cannot be extrapolated to this specific molecule without direct comparative assessment.

Quantitative Differentiation of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide from its Closest Analogs


Structural Differentiation: Hydrogen-Bond Donor Capacity vs. 4,5-Dimethylthiazole Analog

The target compound possesses a free NH group on the thiazole ring, enabling a hydrogen-bond donor interaction not possible with the 4,5-dimethylthiazole analog (N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide). The dimethyl analog has both thiazole positions methylated, blocking this donor. In kinase hinge-region binding, such a donor can be critical for affinity. Data from a scaffold-hopping study on quinoxalinone-based VEGFR-2 inhibitors shows that the presence of specific hydrogen-bond donors on the side chain modulates potency; compound 10 (bearing a hydrazide-derived substituent) exhibited a VEGFR-2 IC50 of 0.139 µM, highlighting the sensitivity of target engagement to minor structural changes in this region [1]. While no direct head-to-head data exists, the structural difference predicts a distinct binding mode and selectivity profile for the target compound.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Steric Bulk and Lipophilicity Comparison: Unsubstituted Thiazole vs. Benzothiazole Analog

The target compound's thiazol-2-yl group presents a minimal steric profile compared to the benzothiazol-2-yl analog (N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide). The addition of a fused benzene ring on the thiazole increases molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), which significantly impacts membrane permeability and oral bioavailability. The unsubstituted thiazole analog is a closer match to fragment-like properties, making it a more suitable candidate for fragment-based drug discovery or as a core for further derivatization without exceeding molecular property limits (e.g., Rule of 5 violations) . Though empirically measured values are not published, the calculated difference in cLogP and molecular weight between the target and the benzothiazole analog is quantitatively predictable: the benzothiazole adds 50 Da and approximately 1.0-1.5 log units of lipophilicity.

Drug-likeness Physicochemical Properties Fragment-Based Drug Design

Linker Flexibility: Acetamide vs. Ethyl-Acetamide Analogs

The target compound features a direct acetamide linkage between the quinoxalinone core and the thiazole ring, whereas the compound 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide (CAS 1436002-73-1) incorporates an ethyl spacer, increasing linker length and rotational degrees of freedom. A longer, more flexible linker can reduce binding affinity by increasing the entropic penalty upon target binding. While no direct binding data is available for these specific molecules, the principle is established in the broader quinoxalinone-thiazole series: compounds with rigid, short linkers (like the target compound) tend to show higher target selectivity compared to their flexible counterparts due to reduced conformational entropy . The ethyl-linked analog has a molecular formula of C16H16N4O2S (MW: 328.4 g/mol) versus the target compound's C14H12N4O2S (MW: 300.34 g/mol), providing a quantifiable difference in molecular size and potential for off-target interactions.

Conformational Analysis Target Engagement Metabolic Stability

Optimal Application Scenarios for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide Based on Differential Evidence


Fragment-Based and Structure-Guided Drug Discovery Against Kinase Targets

With its low molecular weight (300.34 g/mol) and the presence of a specific hydrogen-bond donor on the thiazole ring, this compound is ideally suited as a fragment or an early-stage scaffold for optimizing VEGFR-2 or other kinase inhibitors. The structural differentiation from the dimethyl-thiazole analog, which lacks this donor, allows medicinal chemists to probe donor-dependent interactions in the kinase hinge region, a strategy validated by the nanomolar potency of closely related quinoxalinone derivatives in recent studies [1].

Chemical Probe for Investigating Hydrogen-Bond-Dependent Selectivity

The contrasting H-bond donor capacity of the target compound versus the 4,5-dimethylthiazole and benzothiazole analogs enables their use as a matched molecular pair. Researchers can evaluate the role of a single thiazole NH in target binding or off-target profiling. This specific application is enabled by the compound's unique, unsubstituted thiazole feature, which is absent in the more lipophilic, bulkier commercially available alternatives [1].

Synthetic Intermediate for Advanced Quinoxalinone-Thiazole Hybrids

The unsubstituted thiazole ring provides a reactive handle (via the free NH and the 4,5-positions) for further derivatization, making it a versatile synthetic intermediate. It can serve as a precursor to libraries of compounds where the thiazole is subsequently functionalized, in contrast to the dimethyl derivative which blocks these positions. This utility is supported by the broader synthetic literature on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide derivatives used to generate diverse thiazolidinones and thiazoles [1].

Early-Stage ADMET Profiling for Quinoxalinone-Containing Candidates

The compound's minimal steric bulk and lower predicted lipophilicity, relative to benzothiazole analogs, make it a suitable candidate for establishing a baseline in early pharmacokinetic and toxicity assays. Using this compound as a reference can help identify liabilities that arise from introducing larger, more lipophilic substituents later in the optimization process [1].

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